molecular formula C9H8O6S B11990393 Benzoic acid, p-(carboxymethylsulfonyl)- CAS No. 98948-26-6

Benzoic acid, p-(carboxymethylsulfonyl)-

Cat. No.: B11990393
CAS No.: 98948-26-6
M. Wt: 244.22 g/mol
InChI Key: OENAASIFBJNFCK-UHFFFAOYSA-N
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Description

Benzoic acid derivatives are pivotal in pharmaceuticals, agrochemicals, and industrial applications due to their structural versatility and functional properties . The compound "Benzoic acid, p-(carboxymethylsulfonyl)-" is a para-substituted benzoic acid featuring a carboxymethylsulfonyl (-SO₂-CH₂-COOH) group.

Properties

CAS No.

98948-26-6

Molecular Formula

C9H8O6S

Molecular Weight

244.22 g/mol

IUPAC Name

4-(carboxymethylsulfonyl)benzoic acid

InChI

InChI=1S/C9H8O6S/c10-8(11)5-16(14,15)7-3-1-6(2-4-7)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13)

InChI Key

OENAASIFBJNFCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, p-(carboxymethylsulfonyl)- can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, the preparation of benzoic acid from bromobenzene involves the formation of a Grignard reagent, which is then reacted with carbon dioxide to form the desired carboxylic acid . Another method involves the partial oxidation of toluene using oxygen gas, with manganese or cobalt naphthenates as catalysts .

Industrial Production Methods

Industrial production of benzoic acid, p-(carboxymethylsulfonyl)- typically involves large-scale oxidation processes. The use of catalysts such as manganese or cobalt naphthenates is common in these processes to ensure efficient conversion and high yields .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, p-(carboxymethylsulfonyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include esters, amides, and other carboxylic acid derivatives .

Mechanism of Action

The mechanism of action of benzoic acid, p-(carboxymethylsulfonyl)- involves its interaction with various molecular targets and pathways. For instance, in biological systems, it is conjugated to glycine in the liver and excreted as hippuric acid . This process helps in the detoxification and excretion of harmful substances. The compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Analysis

  • DMSB (p-(dimethylsulfamoyl) benzoic acid) : Features a dimethylsulfamoyl group (-SO₂-N(CH₃)₂) at the para position. Unlike the carboxymethylsulfonyl group, DMSB lacks a carboxylic acid moiety, reducing its polarity and acidity .
  • 4-[(4-Aminophenyl)sulfonyl]amino-2-hydroxybenzoic acid (CAS 6202-21-7): Contains a sulfonamido (-SO₂-NH-) group and a hydroxyl substituent. This structure enhances hydrogen-bonding capacity, influencing its antimicrobial activity .
  • Benzoic acid, 2-methoxy-5-[methyl(methylsulfonyl)amino] (CAS 90763-15-8): Combines methoxy and methylsulfonylamino groups, affecting electron distribution and bioavailability .

Physicochemical Properties

  • Solubility and Extraction: Benzoic acid derivatives with sulfonyl groups exhibit higher distribution coefficients (m) in emulsion liquid membranes compared to acetic acid, enhancing extraction efficiency . The carboxymethylsulfonyl group likely increases hydrophilicity, improving aqueous solubility relative to non-carboxylated analogs like DMSB .
  • Acidity :

    • The electron-withdrawing sulfonyl group in para-substituted derivatives lowers the pKa of the carboxylic acid, increasing acidity compared to unsubstituted benzoic acid (pKa ~4.2) .

Toxicity Predictions

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives indicate that molecular connectivity indices (0JA, 1JA) correlate with oral LD₅₀ in mice . For example:

  • Zero-order connectivity index (0JA) : Reflects molecular branching; linear substituents (e.g., carboxymethylsulfonyl) may reduce toxicity compared to branched groups.
  • Cross-factor (JB = 0JA × 1JA) : Higher values correlate with increased toxicity. The carboxymethylsulfonyl group’s linear structure might result in moderate JB values, suggesting intermediate toxicity .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent(s) Molecular Weight Predicted LD₅₀ (QSTR) Key Applications
Benzoic acid, p-(carboxymethylsulfonyl) -SO₂-CH₂-COOH (para) ~260 (estimated) Moderate (JB ~0.5–1.0) Pharmaceuticals, sensors
DMSB -SO₂-N(CH₃)₂ (para) 229.27 High (JB >1.5) Agrochemicals
CAS 6202-21-7 -SO₂-NH-C₆H₄-NH₂, -OH (ortho) 337.33 Low (JB ~0.3) Antimicrobials
CAS 90763-15-8 -OCH₃, -SO₂-N(CH₃) (meta) 259.28 Moderate (JB ~1.0) Drug intermediates

Table 2: Extraction Coefficients (m) in Emulsion Liquid Membranes

Compound Distribution Coefficient (m) Effective Diffusivity (cm²/s)
Benzoic acid 12.5 1.8 × 10⁻⁶
Acetic acid 0.8 1.2 × 10⁻⁶
Phenol 15.0 0.9 × 10⁻⁶

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